6-Aminonicotinaldehyde hydrochloride chemical properties
6-Aminonicotinaldehyde hydrochloride chemical properties
An In-Depth Technical Guide to 6-Aminonicotinaldehyde Hydrochloride: Properties, Synthesis, and Applications
Introduction: A Versatile Pyridine Building Block
6-Aminonicotinaldehyde, and its more stable hydrochloride salt, represents a crucial class of bifunctional pyridine derivatives. As a molecule incorporating both a nucleophilic amino group and an electrophilic aldehyde on a pyridine scaffold, it serves as a highly versatile intermediate in organic synthesis and medicinal chemistry. Its unique electronic and structural characteristics make it a sought-after precursor for a range of complex heterocyclic systems and pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The hydrochloride salt is often preferred in laboratory settings due to its enhanced stability and handling characteristics compared to the free base. The fundamental properties are summarized below.
Core Chemical Properties
A clear distinction between the free base and its hydrochloride salt is essential for accurate experimental design.
| Property | 6-Aminonicotinaldehyde (Free Base) | 6-Aminonicotinaldehyde Hydrochloride |
| CAS Number | 69879-22-7[1][2][3][4][5][6] | 1588441-31-9[7] |
| Molecular Formula | C₆H₆N₂O[1][2] | C₆H₇ClN₂O[7] |
| Molecular Weight | 122.13 g/mol [1][2] | 158.59 g/mol [7] |
| Appearance | Solid[6] | - |
| Melting Point | 161 °C[1][2] | 285-290 °C[7] |
| Boiling Point | 309 °C at 760 mmHg[1][2] | N/A |
| Density | ~1.264 g/cm³[1][8] | N/A |
| IUPAC Name | 6-aminopyridine-3-carbaldehyde[1] | 6-aminopyridine-3-carbaldehyde;hydrochloride[7] |
Spectroscopic Signatures for Structural Verification
Spectroscopic analysis is fundamental to confirming the identity and purity of 6-Aminonicotinaldehyde. While full spectral data should be acquired on a per-batch basis, typical predictive data serves as a reliable reference.
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¹H NMR Spectroscopy (Predicted): A predicted proton NMR spectrum in DMSO-d₆ would likely show characteristic peaks for the aromatic protons, the aldehyde proton, and the amine protons. For example: δ ~9.66 (s, 1H, -CHO), δ ~8.43 (d, 1H, pyridine-H), δ ~7.75 (dd, 1H, pyridine-H), δ ~7.19 (br, 2H, -NH₂), δ ~6.51 (d, 1H, pyridine-H).[8]
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¹³C NMR Spectroscopy: The carbon spectrum will distinctly show the carbonyl carbon of the aldehyde group at a significantly downfield shift, in addition to the signals corresponding to the pyridine ring carbons.
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Mass Spectrometry (MS): LCMS analysis of the free base shows the expected parent ion [M+H]⁺ at m/z 123.[9]
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to N-H stretching of the primary amine, C=O stretching of the aldehyde, and C=N/C=C stretching vibrations of the pyridine ring.
Synthesis and Purification: A Practical Workflow
The most common laboratory-scale synthesis involves the reduction of an inexpensive, commercially available nitrile. This approach is efficient and provides a direct route to the desired aldehyde.
Synthetic Pathway: Reduction of 2-Amino-5-cyanopyridine
The conversion of the nitrile group in 2-amino-5-cyanopyridine to an aldehyde is effectively achieved using a hydride-based reducing agent. Lithium aluminum hydride (LAH) is a common choice for this transformation.
Caption: A typical workflow for the synthesis of 6-Aminonicotinaldehyde.
Detailed Experimental Protocol
Causality: The choice of LAH as the reducing agent is critical; it is powerful enough to reduce the nitrile. The reaction is conducted at 0 °C to control the exothermic nature of the hydride addition and to prevent over-reduction to the corresponding amine. The quenching step with a saturated salt solution is a safer and more controlled way to neutralize the excess LAH compared to adding water directly.
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Reaction Setup: To a solution of 2-amino-5-cyanopyridine (1 eq.) in anhydrous tetrahydrofuran (THF), slowly add lithium aluminum hydride (2 eq.) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[9]
-
Reaction: Stir the mixture at 0 °C for approximately 1.5 hours, monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).[9]
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfate at 0 °C. Add water to dissolve the inorganic salts.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 6-Aminonicotinaldehyde.[9] Further purification can be achieved via column chromatography if necessary.
-
Salt Formation: To prepare the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., methanol or ether) and treated with a stoichiometric amount of hydrochloric acid.
Applications in Research and Drug Development
The dual functionality of 6-Aminonicotinaldehyde hydrochloride makes it a valuable precursor in multiple scientific domains.
A Scaffold for Medicinal Chemistry
This compound is a key starting material in drug discovery. Its pyridine core is a common feature in many bioactive molecules.
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Ribonucleotide Reductase Inhibition: 6-Aminonicotinaldehyde has been identified as a lead compound for developing inhibitors of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[1] By targeting this enzyme, its derivatives hold potential as therapeutic agents against cancer and other proliferative diseases.[1]
-
Intermediate for Kinase Inhibitors: It serves as a crucial intermediate in the synthesis of advanced pharmaceutical ingredients. For instance, it is a known impurity and building block related to Abemaciclib, a CDK4/6 inhibitor used in cancer therapy.[4]
Caption: The utility of 6-Aminonicotinaldehyde as a synthetic precursor.
Reactivity and Derivative Synthesis
The chemistry of 6-Aminonicotinaldehyde is dominated by its two functional groups:
-
The Aldehyde Group: Readily undergoes nucleophilic attack. It is used in condensation reactions with amines to form Schiff bases, in Wittig reactions to form alkenes, and as a handle for reductive amination to synthesize secondary and tertiary amines.
-
The Amino Group: Acts as a nucleophile. It can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic frameworks, such as pyridopyrimidines or other fused systems.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the chemical's integrity.
Hazard Identification
6-Aminonicotinaldehyde and its hydrochloride salt are classified as hazardous.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][7][10]
Recommended Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[11]
-
Handling Advice: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11] Avoid generating dust.
-
Storage Conditions: Store in a tightly sealed container in a refrigerator at 2-8 °C.[3][6][12] The material should be kept under an inert gas atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[1][3][6]
Conclusion
6-Aminonicotinaldehyde hydrochloride is a high-value chemical intermediate with significant utility in both academic research and industrial drug development. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an indispensable tool for medicinal chemists. The strategic importance of this molecule as a precursor to potent enzyme inhibitors and other complex pharmaceutical agents ensures its continued relevance in the field. Adherence to proper safety and handling protocols is essential when working with this versatile but hazardous compound.
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